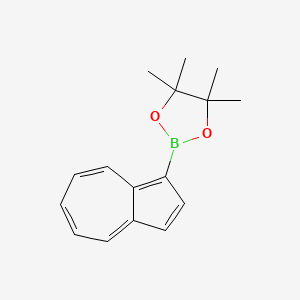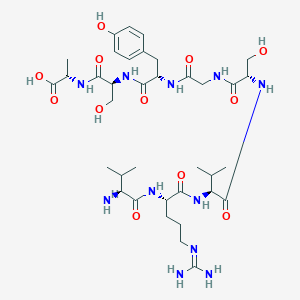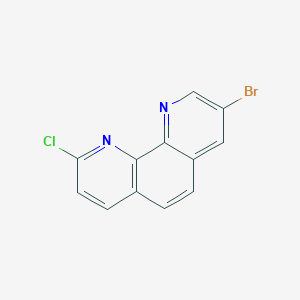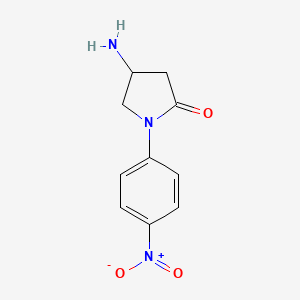phosphanium bromide CAS No. 400760-61-4](/img/structure/B14238644.png)
[4-(Diethylamino)phenyl](triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diethylamino)phenylphosphanium bromide: is an organophosphorus compound that features a triphenylphosphonium cation and a bromide anion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylamino)phenylphosphanium bromide typically involves the reaction of triphenylphosphine with 4-(diethylamino)phenyl bromide. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the triphenylphosphine attacks the bromide, leading to the formation of the phosphonium salt.
Industrial Production Methods: While specific industrial production methods for 4-(Diethylamino)phenylphosphanium bromide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 4-(Diethylamino)phenylphosphanium bromide can undergo oxidation reactions, particularly at the phosphorus center. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, typically targeting the phosphonium center.
Substitution: Nucleophilic substitution reactions are common, where the bromide anion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydroxide, cyanide, thiolate ions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Reduced phosphonium salts.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 4-(Diethylamino)phenylphosphanium bromide is used as a reagent for the preparation of phosphonium ylides, which are intermediates in the Wittig reaction. This reaction is crucial for the synthesis of alkenes from carbonyl compounds.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its ability to form stable phosphonium salts makes it a candidate for drug delivery systems, where the phosphonium group can facilitate cellular uptake.
Industry: In the materials science field, 4-(Diethylamino)phenylphosphanium bromide can be used in the synthesis of polymers and other advanced materials. Its unique electronic properties make it suitable for use in electronic devices and sensors.
Mécanisme D'action
The mechanism by which 4-(Diethylamino)phenylphosphanium bromide exerts its effects is primarily through its ability to form stable phosphonium salts. These salts can interact with various molecular targets, including enzymes and receptors, by mimicking the natural substrates or inhibitors. The compound’s structure allows it to participate in a range of chemical reactions, facilitating its role in synthesis and biological applications.
Comparaison Avec Des Composés Similaires
Triphenylphosphine: A common reagent in organic synthesis, particularly in the Wittig reaction.
Tetraphenylphosphonium bromide: Another phosphonium salt with similar applications in organic synthesis.
4-(Dimethylamino)phenylphosphanium bromide: A structurally similar compound with a dimethylamino group instead of a diethylamino group.
Uniqueness: 4-(Diethylamino)phenylphosphanium bromide is unique due to the presence of the diethylamino group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its solubility and stability, making it a valuable compound in various chemical and biological applications.
Propriétés
Numéro CAS |
400760-61-4 |
|---|---|
Formule moléculaire |
C28H29BrNP |
Poids moléculaire |
490.4 g/mol |
Nom IUPAC |
[4-(diethylamino)phenyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H29NP.BrH/c1-3-29(4-2)24-20-22-28(23-21-24)30(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27;/h5-23H,3-4H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
ONGYAKSAABRIHZ-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-[(2S)-2-amino-3-hydroxypropyl]piperidin-4-yl]-(4-chlorophenyl)methanone;dihydrochloride](/img/structure/B14238565.png)



![benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate](/img/structure/B14238590.png)

![2-[1-(Methoxymethoxy)ethyl]-1-benzothiophene](/img/structure/B14238596.png)
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-methylphenol](/img/structure/B14238608.png)




![Spiro[4.5]deca-2,7-diene-1,6-dione](/img/structure/B14238632.png)
![5-ethyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B14238638.png)
